molecular formula C20H19NO4 B613567 Fmoc-Amcp-OH CAS No. 1263045-62-0

Fmoc-Amcp-OH

Cat. No.: B613567
CAS No.: 1263045-62-0
M. Wt: 337,38 g/mole
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “Fmoc-Amcp-OH” is a derivative of the fluorenylmethyloxycarbonyl group, commonly used in organic synthesis as a protecting group for amines. The fluorenylmethyloxycarbonyl group is known for its stability under basic conditions and its ease of removal, making it a popular choice in peptide synthesis. The compound “this compound” is specifically used in the synthesis of peptides and other complex organic molecules.

Mechanism of Action

Target of Action

Fmoc-Amcp-OH is primarily used as a building block in the synthesis of peptides. The primary target of this compound is the amine group of amino acids . The Fmoc group acts as a protecting group for the amine, allowing it to participate in peptide bond formation without unwanted side reactions .

Mode of Action

The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which protects the amine group during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed under basic conditions . This is typically done using a solution of piperidine .

Biochemical Pathways

Instead, it plays a crucial role in the chemical synthesis of peptides . The Fmoc group protects the amine group during the formation of peptide bonds, preventing unwanted side reactions . Once the peptide chain has been assembled, the Fmoc group can be removed, revealing the amine group .

Pharmacokinetics

The Fmoc group is stable under acidic conditions, which allows it to withstand the conditions commonly used in peptide synthesis . Its removal is achieved under basic conditions, typically using a solution of piperidine .

Result of Action

The primary result of this compound’s action is the successful synthesis of peptides with the desired sequence . By protecting the amine group during synthesis, the Fmoc group prevents unwanted side reactions, ensuring the correct formation of peptide bonds . Once the peptide chain is assembled, the Fmoc group can be removed to reveal the amine group .

Action Environment

The action of this compound is influenced by the chemical environment in which peptide synthesis occurs. The Fmoc group is stable under acidic conditions and can be removed under basic conditions . Therefore, the pH of the environment is a key factor influencing its action. Additionally, the reaction is typically carried out in an organic solvent, which can also influence the efficiency of the reaction .

Biochemical Analysis

Biochemical Properties

Fmoc-Amcp-OH plays a significant role in biochemical reactions, particularly in the synthesis of peptides . The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), a process that is crucial for the formation of peptides

Cellular Effects

It is known that the Fmoc group, to which this compound belongs, is used in peptide synthesis, which has implications for cell function . Peptides play various roles in cells, including acting as hormones, neurotransmitters, and cell signaling molecules. Therefore, this compound, through its role in peptide synthesis, could indirectly influence these cellular processes.

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role as a protecting group in peptide synthesis . The Fmoc group protects the amine group during peptide bond formation, preventing it from reacting until the appropriate time. This protection is temporary, and the Fmoc group is removed by base, such as piperidine . This process allows for the controlled synthesis of peptides, which can have various effects at the molecular level, depending on the specific peptides being synthesized.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are largely related to its role in peptide synthesis. The Fmoc group is rapidly removed by base, allowing for the controlled timing of peptide bond formation

Metabolic Pathways

Given its role in peptide synthesis, it may interact with enzymes involved in this process

Subcellular Localization

Given its role in peptide synthesis, it may be found in areas of the cell where this process occurs, such as the cytoplasm

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Fmoc-Amcp-OH” typically involves the reaction of an amine with fluorenylmethyloxycarbonyl chloride. This reaction is carried out in the presence of a base, such as sodium bicarbonate, in an organic solvent like dioxane. The reaction conditions are mild, and the product is obtained in high yield .

Industrial Production Methods

In industrial settings, the production of “this compound” follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors allows for efficient and scalable production. The reaction conditions are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

“Fmoc-Amcp-OH” undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

“Fmoc-Amcp-OH” has a wide range of applications in scientific research, including:

    Chemistry: Used in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of pharmaceuticals and fine chemicals

Comparison with Similar Compounds

Similar Compounds

    tert-Butyloxycarbonyl (Boc): Another common protecting group used in peptide synthesis.

    Benzyloxycarbonyl (Cbz): Used for protecting amine groups in organic synthesis.

    Alloc (Allyloxycarbonyl): Employed in the protection of amines and alcohols.

Uniqueness

“Fmoc-Amcp-OH” is unique due to its stability under basic conditions and ease of removal. Unlike the tert-butyloxycarbonyl group, which requires acidic conditions for removal, the fluorenylmethyloxycarbonyl group can be removed using mild bases, making it more versatile in peptide synthesis .

Properties

IUPAC Name

1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c22-18(23)20(9-10-20)12-21-19(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEXEGCTGAJEAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263045-62-0
Record name 1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropane-1-carboxylic acid
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